molecular formula C18H19N3O5S B2524003 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide CAS No. 941992-60-5

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B2524003
CAS No.: 941992-60-5
M. Wt: 389.43
InChI Key: PGFFLMHPUKSHAS-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a thiazinan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazinan Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: This step might involve the reaction of the thiazinan derivative with benzoyl chloride or a similar reagent.

    Nitration of the Phenyl Ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinan ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the benzamide or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.

    Materials Science: It might be explored for use in the development of new materials with unique properties.

Biology and Medicine

    Biochemistry: Studying its interactions with biological molecules and pathways.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might involve interactions with enzymes, receptors, or other molecular targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methylphenyl)benzamide: Lacks the nitro group.

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-nitrophenyl)benzamide: Lacks the methyl group.

Uniqueness

The presence of both the nitro and methyl groups in 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide may confer unique chemical and biological properties, such as specific reactivity or biological activity.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-4-7-16(21(23)24)12-17(13)19-18(22)14-5-8-15(9-6-14)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFFLMHPUKSHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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